Azane;dihydroxy(oxo)phosphanium
Description
Structure
2D Structure
Properties
CAS No. |
13446-12-3 |
|---|---|
Molecular Formula |
H5NO3P+ |
Molecular Weight |
98.019 g/mol |
IUPAC Name |
azanium;phosphenic acid |
InChI |
InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3)/p+1 |
InChI Key |
PYCBFXMWPVRTCC-UHFFFAOYSA-O |
SMILES |
N.O[P+](=O)O |
Canonical SMILES |
[NH4+].O[P+](=O)[O-] |
Origin of Product |
United States |
Advanced Structural Elucidation and Molecular Architecture of Azane;dihydroxy Oxo Phosphanium
Spectroscopic Characterization of Electronic and Vibrational States
Spectroscopy offers a powerful lens through which to view the molecular-level characteristics of ammonium (B1175870) dihydrogen phosphate (B84403). By probing the interactions of the molecule with electromagnetic radiation, a detailed picture of its structure, from nuclear spin states to molecular vibrations, can be constructed.
NMR spectroscopy serves as a precise tool for investigating the local chemical environment of specific nuclei within the ADP structure, such as ³¹P, ¹H, and ¹⁵N.
The phosphorus-31 (³¹P) nucleus is an ideal probe for studying the phosphate group in ADP due to its 100% natural abundance and spin I = 1/2, which typically results in sharp NMR signals. researchgate.net In single-crystal studies of ADP, all phosphorus nuclei are crystallographically equivalent, situated at positions with local S₄ symmetry. acs.org This high symmetry dictates that the ³¹P chemical shift tensor should be axially symmetric, with the unique axis parallel to the crystal's c-axis. acs.org Consequently, a single crystal of ADP is expected to show a single ³¹P NMR peak regardless of its orientation in the magnetic field. acs.org
However, solid-state spectra can be complicated by strong homonuclear dipolar coupling between neighboring phosphorus nuclei. acs.org In solution, such as in D₂O, these effects are averaged out, and ammonium dihydrogen phosphate presents a sharp singlet, making it a useful primary inorganic standard for quantitative ³¹P NMR. researchgate.net The chemical shift provides information about the electronic environment of the phosphorus atom.
Table 1: Representative ³¹P NMR Data for Ammonium Dihydrogen Phosphate
| Parameter | Value | Solvent/State | Notes |
| Chemical Shift (δ) | ~0 ppm | D₂O | Serves as a primary reference standard. researchgate.net |
| Tensor Symmetry | Axially Symmetric | Solid (Single Crystal) | The unique component is parallel to the crystal c-axis. acs.org |
| Dipolar Splitting (a) | ~700 Hz | Solid (Single Crystal) | Observed in certain orientations due to P-P homonuclear dipolar coupling. acs.org |
Proton (¹H) NMR studies are crucial for understanding the dynamics of the ammonium (NH₄⁺) cation. In solid ADP, the ¹H NMR relaxation rates are dominated by the thermally activated, hindered rotations of the ammonium ions. aps.org At the antiferroelectric phase transition temperature (~147 K), the longitudinal relaxation rate (1/T₁) shows a significant discontinuity, indicating a change in the motional dynamics of the NH₄⁺ group. aps.org Analysis suggests that the ammonium ions reorient via two-fold rotations both above and below this transition temperature. aps.org
Nitrogen-15 (¹⁵N) NMR, often requiring isotopic enrichment due to the low natural abundance of ¹⁵N (0.37%), provides direct insight into the electronic environment of the nitrogen atom within the ammonium cation. sigmaaldrich.comhuji.ac.il The ¹⁵N chemical shift is sensitive to the coordination of the NH₄⁺ ion with the surrounding phosphate groups and the nature of the hydrogen bonding network. Although less common than ¹H or ³¹P NMR, ¹⁵N studies can definitively characterize the protonation state and local symmetry of the ammonium ion. huji.ac.ilresearchgate.net
Table 2: Representative ¹H and ¹⁵N NMR Data for Ammonium Dihydrogen Phosphate
| Nucleus | Parameter | Observation | Significance |
| ¹H | Relaxation Rates (T₁, T₁ρ) | Dominated by NH₄⁺ reorientation; shows discontinuity at the phase transition. aps.org | Reveals dynamics of the ammonium cation and structural changes during phase transitions. |
| ¹⁵N | Isotopic Labeling | 98 atom % ¹⁵N labeled ADP is commercially available for NMR studies. sigmaaldrich.com | Enables direct probing of the nitrogen environment, overcoming low natural abundance. huji.ac.il |
| ¹⁵N | Chemical Shift | Sensitive to hydrogen bonding and coordination. | Characterizes the local environment and protonation state of the ammonium cation. |
Two-dimensional (2D) NMR techniques provide correlational data that can reveal connectivity between nuclei and offer deeper insights into molecular dynamics. In the context of solid ADP, 2D spin-echo NMR experiments have been employed to investigate the through-space dipolar couplings between phosphorus nuclei. acs.org These experiments help to map out the spatial relationships and internuclear distances between phosphorus atoms in the crystal lattice. By systematically varying experimental parameters, it is possible to probe dynamic processes, such as the slow reorientational motions of the ionic groups. acs.org While less common for simple inorganic salts like ADP compared to complex organic molecules, 2D NMR remains a powerful method for untangling complex spectral features that arise from structural and dynamic effects in the solid state.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups within ADP and characterizing their bonding environments. The spectra are dominated by the characteristic vibrations of the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions. ias.ac.inresearchgate.net
The Raman spectrum of a single ADP crystal consists of distinct bands assigned to lattice vibrations and the internal oscillations of the PO₄ and NH₄ groups. ias.ac.inias.ac.in Studies have identified approximately 20 distinct Raman lines, which include 8 from the PO₄ group and 8 from the NH₄ group. ias.ac.inias.ac.in
Fourier Transform Infrared (FTIR) spectroscopy complements Raman data, providing information on the vibrational modes of the molecule. researchgate.net The spectra clearly show absorption bands corresponding to O-H stretching, P-O-H vibrations, N-H bond vibrations, and P-O vibrations, confirming the presence and structure of the constituent ions. researchgate.net The positions and intensities of these bands can be influenced by factors such as pH during crystal growth. researchgate.net
Table 3: Characteristic Vibrational Frequencies of Ammonium Dihydrogen Phosphate (ADP)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopic Method |
| 3249 | Strong | O–H Stretching | FTIR researchgate.net |
| 2874 | Strong | Combination band of vibration | FTIR researchgate.net |
| 1642 | Weak | Bond vibration of water | FTIR researchgate.net |
| 1444 – 1408 | Strong | N-H bond vibration (NH₄⁺) | FTIR researchgate.net |
| 1100 – 906 | Strong | P–O–H Vibration | FTIR researchgate.net |
| 921 | - | Vibrational mode of H₂PO₄⁻ group | Raman researchgate.net |
| 545 - 439 | Strong | P=O Vibration | FTIR researchgate.net |
| 360, 515, 885, 1090 | - | Internal oscillations of the PO₄ group (in solution) | Raman ias.ac.in |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic, non-volatile substance like ammonium dihydrogen phosphate, techniques such as electrospray ionization (ESI) are required. ADP is often used as a component of buffers in liquid chromatography-mass spectrometry (LC-MS) applications. lcms.com
When analyzed directly, the mass spectrum would be expected to show ions corresponding to the constituent parts of the salt and their fragments. The analysis would confirm the molecular composition through the detection of the intact dihydrogen phosphate anion and potentially clusters with the ammonium cation or solvent molecules. Fragmentation would likely proceed through the neutral loss of ammonia (B1221849) (NH₃) and water (H₂O) from the protonated parent molecule.
Table 4: Expected Mass Spectrometry Data for Azane;dihydroxy(oxo)phosphanium (ADP)
| Species | Formula | Calculated Mass (Da) | Expected m/z in ESI-MS |
| Ammonium Cation | [NH₄]⁺ | 18.03 | 18.03 (Positive Mode) |
| Dihydrogen Phosphate Anion | [H₂PO₄]⁻ | 96.99 | 96.99 (Negative Mode) |
| Phosphoric Acid | H₃PO₄ | 98.00 | 99.01 [M+H]⁺ |
| Fragment | [PO₃]⁻ | 78.96 | 78.96 (from loss of H₂O) |
| Fragment | [HPO₃]⁻ | 79.97 | 79.97 (from loss of H₂O) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Diffraction-Based Determination of Crystal and Molecular Structure
Diffraction techniques are the cornerstone for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of scattered X-rays, electrons, or neutrons, researchers can deduce the crystal lattice, symmetry, and the precise coordinates of each atom in the unit cell.
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining a detailed crystal structure. nih.gov This technique has been successfully applied to this compound, also known as monoammonium phosphate (MAP) or ammonium dihydrogen phosphate (ADP), providing a comprehensive understanding of its molecular architecture. wikipedia.orgiucr.org
The compound crystallizes in the tetragonal system, specifically in the I-42d space group. iucr.orgmaterialsproject.orgjst.go.jp The structure is characterized by a three-dimensional framework of dihydrogen phosphate (H₂PO₄⁻) ions linked by hydrogen bonds, with ammonium (NH₄⁺) ions situated in the cavities of this framework. materialsproject.org
Refinements of the crystal structure using single-crystal X-ray diffractometer data have yielded precise lattice parameters and interatomic distances. iucr.org The ammonium ion is tetrahedrally coordinated to four oxygen atoms from neighboring phosphate groups, forming N-H···O hydrogen bonds. iucr.org These interactions, along with the O-H···O hydrogen bonds within the phosphate framework, are crucial in stabilizing the crystal structure. iucr.org The phosphate group itself consists of a central phosphorus atom tetrahedrally bonded to four oxygen atoms. materialsproject.org
Detailed crystallographic data from various studies are summarized below.
Crystallographic Data for this compound (ADP)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | materialsproject.orgresearchgate.netgithub.iosapub.org |
| Space Group | I-42d (No. 122) | iucr.orgmaterialsproject.orgjst.go.jp |
| Lattice Parameters | a = 7.4997(4) Å, c = 7.5494(12) Å | iucr.org |
| a = 7.479(1) Å, c = 7.516(5) Å | jst.go.jp | |
| a = b = 7.502 Å, c = 7.554 Å | researchgate.netsapub.org | |
| Bond Lengths | P-O = 1.56 Å | materialsproject.org |
| N-H = 1.04 Å | materialsproject.org | |
| O-H···O = 2.74 Å (approx.) | iucr.org |
Powder X-ray Diffraction for Polymorphic Forms and Phase Purity
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and assessing the purity of a sample. nih.gov This technique is particularly valuable for studying polymorphic forms, which are different crystalline structures of the same chemical compound. wikipedia.org
For this compound, PXRD patterns consistently confirm the tetragonal structure as the stable form under ambient conditions. sapub.org The diffraction peaks obtained from as-grown crystals match standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), confirming the phase identity and high purity of the material. sapub.org
While this compound is primarily known in its tetragonal form, studies have investigated its behavior under different temperatures. An antiferroelectric phase transition is known to occur at low temperatures, indicating the existence of at least one other structural form or polymorph under specific conditions. wikipedia.orgmaterialsproject.org PXRD is a key technique for tracking such phase transitions by observing changes in the diffraction pattern as a function of temperature.
The table below presents representative powder diffraction data for the tetragonal phase of this compound.
Representative Powder X-ray Diffraction Data for Tetragonal this compound
| 2θ (degrees) | d-spacing (Å) | (hkl) Plane |
|---|---|---|
| 20.89 | 4.249 | (112) |
| 23.75 | 3.743 | (200) |
| 29.54 | 3.021 | (211) |
| 33.79 | 2.651 | (220) |
| 37.52 | 2.395 | (312) |
Electron Microscopy for Nanoscale Structural Features
Where X-ray diffraction provides information on the average bulk structure, electron microscopy techniques, such as Scanning Electron Microscopy (SEM), offer direct visualization of surface morphology and nanoscale features. For specific forms of this compound, SEM has been applicable and has provided valuable insights into crystal growth mechanisms.
Studies on the growth of ammonium dihydrogen phosphate single crystals have utilized SEM to investigate the surface topography. These analyses have revealed features such as growth spirals on the basal surfaces of the crystals. The presence and characteristics of these spirals provide direct evidence for the screw dislocation mechanism of crystal growth, offering a deeper understanding of the kinetics and dynamics of crystallization at the nanoscale.
Reactivity and Reaction Mechanisms of Azane;dihydroxy Oxo Phosphanium
Acid-Base Interactions and Proton Transfer Dynamics
Azane;dihydroxy(oxo)phosphanium is an amphiprotic substance, meaning it can act as both an acid and a base. This is due to the presence of the ammonium (B1175870) cation (NH₄⁺) and the dihydrogen phosphate (B84403) anion (H₂PO₄⁻). The ammonium ion can donate a proton, while the dihydrogen phosphate ion can either donate a proton to become the monohydrogen phosphate ion (HPO₄²⁻) or accept a proton to form phosphoric acid (H₃PO₄).
The acid-base equilibria in an aqueous solution are as follows:
As an acid: NH₄⁺(aq) ⇌ NH₃(aq) + H⁺(aq) (pKa = 9.25)
As an acid: H₂PO₄⁻(aq) ⇌ HPO₄²⁻(aq) + H⁺(aq) (pKa = 7.21)
As a base: H₂PO₄⁻(aq) + H⁺(aq) ⇌ H₃PO₄(aq) (pKa = 2.15)
Proton transfer dynamics are crucial in understanding the behavior of ammonium dihydrogen phosphate in solution. Studies combining quasi-elastic neutron scattering and molecular dynamics simulations have shown that the rotational motion of the ammonium ions is coupled with the proton dynamics of the phosphate network. This interplay governs the proton conduction mechanism within the material, particularly in its solid state at elevated temperatures.
Ligand Exchange and Substitution Reactions at the Phosphorus Center
The phosphorus center in the dihydrogen phosphate anion is susceptible to ligand exchange and substitution reactions, particularly at elevated temperatures. These reactions can lead to the formation of condensed phosphates. For instance, upon heating, ammonium dihydrogen phosphate can undergo condensation reactions where water is eliminated, and P-O-P bonds are formed, leading to the creation of pyrophosphates and polyphosphates.
The general mechanism involves the protonation of a hydroxyl group on the dihydrogen phosphate anion, followed by the elimination of a water molecule to form a reactive metaphosphate intermediate. This intermediate can then react with another phosphate unit.
Redox Chemistry and Electron Transfer Processes
The phosphorus atom in ammonium dihydrogen phosphate is in its highest oxidation state (+5), making it generally resistant to further oxidation. However, the compound can participate in redox reactions where other components are oxidized or reduced. For example, at high temperatures, the ammonium ion can be oxidized by strong oxidizing agents.
While direct electron transfer from the phosphate group is not typical under normal conditions, its presence can influence the redox behavior of other species in the system. For instance, in certain catalytic applications, the phosphate moiety can act as a promoter, modifying the electronic properties of a catalyst and thereby affecting its activity in redox reactions.
Thermal Stability and Decomposition Pathways
The thermal decomposition of ammonium dihydrogen phosphate is a well-studied process that proceeds through several stages.
Initial Decomposition: Upon heating to around 190-210 °C, the compound melts and begins to decompose, releasing ammonia (B1221849) (NH₃) and water (H₂O) to form ammonium polyphosphates.
Condensation: As the temperature increases, further condensation occurs, leading to the formation of longer-chain polyphosphates and cross-linked ultraphosphates. The resulting product is often a mixture of various condensed phosphates.
Final Products: At very high temperatures (above 300 °C), the final products can include phosphorus pentoxide (P₄O₁₀) and other complex phosphate structures.
The decomposition pathway is significantly influenced by factors such as the heating rate and the atmospheric conditions.
| Temperature Range | Decomposition Products |
| 190-210 °C | Ammonia, Water, Ammonium Polyphosphates |
| > 300 °C | Phosphorus Pentoxide, Complex Phosphates |
Solvolysis and Hydrolysis Reactions in Aqueous and Non-Aqueous Media
In aqueous media, ammonium dihydrogen phosphate dissolves to form ammonium cations and dihydrogen phosphate anions. The dihydrogen phosphate anion can undergo hydrolysis, although this process is more significant for the condensed phosphates that may form from it. For example, pyrophosphate can hydrolyze back to orthophosphate.
H₂P₂O₇²⁻(aq) + H₂O(l) → 2H₂PO₄⁻(aq)
The rate of hydrolysis is dependent on factors such as pH and temperature. In non-aqueous media, the solubility and reactivity of ammonium dihydrogen phosphate are generally lower. Its behavior in these systems is highly dependent on the nature of the solvent, including its polarity and ability to form hydrogen bonds.
Reactivity with Organic and Inorganic Substrates
Ammonium dihydrogen phosphate exhibits reactivity with a range of organic and inorganic substrates, often acting as a catalyst or a reagent.
With Organic Substrates: It is widely used as a catalyst in organic synthesis, for example, in the preparation of dihydropyrimidinones via the Biginelli reaction. In this context, its acidic nature facilitates the condensation steps of the reaction. It also serves as a flame retardant for cellulosic materials like wood and paper. When heated, it releases phosphoric acid, which catalyzes the dehydration of cellulose, leading to the formation of a char layer that insulates the material from further combustion.
With Inorganic Substrates: Ammonium dihydrogen phosphate can react with metal oxides at high temperatures to form metal phosphates. For instance, its reaction with metal oxides is a key step in the synthesis of various inorganic phosphors and ceramic materials. It can also react with metal salts in solution to precipitate insoluble metal phosphates.
Theoretical and Computational Investigations of Azane;dihydroxy Oxo Phosphanium
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of azane;dihydroxy(oxo)phosphanium, stemming from the arrangement of its electrons and the nature of the chemical bonds between the nitrogen, hydrogen, phosphorus, and oxygen atoms.
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of materials like this compound due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT studies allow for the precise determination of geometric and electronic properties.
The crystal structure of this compound consists of ammonium (B1175870) (NH₄⁺) clusters within a dihydrogen phosphate (B84403) (H₂PO₄⁻) framework. materialsproject.org DFT calculations can optimize this geometry, predicting bond lengths and angles that are often in excellent agreement with experimental data from techniques like X-ray diffraction. materialsproject.orgresearchgate.net In the ammonium cluster, the nitrogen atom is bonded in a tetrahedral geometry to four hydrogen atoms. The dihydrogen phosphate framework features a phosphorus atom also in a tetrahedral geometry, bonded to four oxygen atoms. materialsproject.org
Table 1: Selected Geometric Parameters of this compound from Computational Models This table presents typical bond lengths derived from crystallographic data, which are used as benchmarks for DFT calculations.
| Bond | Atom Pair | Typical Bond Length (Å) | Geometry |
| N-H | N³⁻ - H¹⁺ | 1.04 | Tetrahedral |
| P-O | P⁵⁺ - O²⁻ | 1.56 | Tetrahedral |
| O-H | O²⁻ - H¹⁺ | 1.21 | Linear (H-bond) |
Source: Materials Explorer materialsproject.org
From an electronic perspective, DFT is used to map the electron density distribution. This reveals the nature of chemical bonding, including the ionic interaction between the NH₄⁺ cation and the H₂PO₄⁻ anion, as well as the covalent P-O and N-H bonds and the significant hydrogen bonding network (N-H···O and O-H···O) that stabilizes the crystal structure. researchgate.net NBO (Natural Bond Orbital) analysis, a common technique used with DFT, can quantify the charge transfer between atoms. Studies combining experimental diffraction data with multipolar refinements (a technique related to electron density analysis) have investigated the net charge of the ammonium group, finding it to be nearly neutral in some models, which highlights the complexity of charge distribution in the solid state. researchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles of quantum mechanics without the empirical parameterization often found in DFT. nih.gov While more computationally demanding, they are employed when very high accuracy is required for energetic properties and for predicting spectroscopic parameters. researchgate.netnih.gov
For this compound, ab initio calculations can provide benchmark values for the lattice energy, heats of formation, and reaction energetics, such as the energy barrier for its thermal decomposition. nih.govresearchgate.net For instance, ab initio lattice dynamical calculations have been shown to be in good agreement with experimentally determined atomic displacement parameters (ADPs), confirming their predictive power for solid-state properties. researchgate.net These high-accuracy calculations are crucial for validating and calibrating more computationally efficient methods like DFT.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on static structures at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study the compound's behavior over time at finite temperatures. aip.org MD simulations model the movements of atoms and ions in the crystal lattice by solving Newton's equations of motion, using force fields derived from either quantum mechanical calculations or empirical data.
For this compound, MD simulations are instrumental in understanding:
Vibrational Dynamics: The motion of the ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions.
Phase Transitions: The compound exhibits antiferroelectric properties and undergoes phase transitions at specific temperatures. internetchemie.info MD simulations can model the atomic rearrangements that occur during these transitions.
Hydrogen Bond Dynamics: The constant breaking and forming of hydrogen bonds within the crystal lattice, which is crucial to its structural stability and physical properties. aip.org
Ion Diffusion: The movement of ions, particularly protons, which is related to the material's ionic conductivity.
Studies using techniques like quasielastic incoherent neutron scattering have been complemented by MD simulations to interpret the complex molecular dynamics within the crystal. aip.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them.
A key reaction pathway that has been studied is the thermal decomposition of the compound. researchgate.net When heated, this compound decomposes into phosphoric acid (H₃PO₄) and ammonia (B1221849) (NH₃). researchgate.net
(NH₄)(H₂PO₄) (s) → H₃PO₄ (l) + NH₃ (g)
Theoretical modeling of this pathway using methods like DFT can calculate the activation energy barrier for the reaction. nih.gov By characterizing the geometry and energy of the transition state, researchers can understand the kinetics of the decomposition and the factors that influence its rate. These computational models provide a molecular-level interpretation of experimental data obtained from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net
Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)
A powerful application of computational chemistry is the prediction of spectroscopic signatures, which can be directly compared with experimental spectra for structure verification and interpretation.
Infrared (IR) and Raman Spectroscopy: DFT and ab initio methods can calculate the vibrational frequencies of the molecule. ufop.br These frequencies correspond to the stretching and bending of chemical bonds (e.g., P-O, O-H, N-H) and appear as peaks in IR and Raman spectra. The calculated spectrum allows for the precise assignment of each experimental peak to a specific molecular motion. For example, the strong absorptions in the IR spectrum can be definitively assigned to vibrations of the phosphate and ammonium groups. researchgate.net
Table 2: Experimental and Computationally Relevant IR Spectroscopy Data for this compound This table shows experimentally measured IR peak locations and their corresponding bond assignments. Computational methods aim to reproduce these frequencies and assignments.
| Frequency Range (cm⁻¹) | Intensity | Bond Assignment |
| 3249 | Strong | O–H Stretching |
| 2874 | Strong | Combination band of Vibration |
| 1444 – 1408 | Strong | Bond vibration of NH₄⁺ |
| 1100 – 906 | Strong | P-O–H Vibration |
| 545 - 439 | Strong | PO₄ Vibration |
Source: International Journal of Computer Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts for the magnetically active nuclei in the compound (¹H, ¹⁵N, ³¹P). The chemical shift is highly sensitive to the local electronic environment around an atom. By calculating the magnetic shielding tensors, computational models can help interpret complex solid-state NMR spectra and provide a deeper understanding of the crystal structure and bonding.
Advanced Applications of Azane;dihydroxy Oxo Phosphanium in Chemical Science
Catalytic Applications in Organic and Inorganic Transformations
The unique chemical properties of azane;dihydroxy(oxo)phosphanium, particularly its acidic nature in solution and its solid-state characteristics, make it a versatile component in catalytic systems. wikipedia.org
Homogeneous Catalysis involving this compound Species
In homogeneous catalysis, where the catalyst exists in the same phase as the reactants, this compound typically functions as a soluble proton source or a pH buffer. wikipedia.org Its solubility in water allows it to influence reaction rates and selectivities in aqueous-phase reactions. sigmaaldrich.com For instance, a solution of the compound is acidic, which can accelerate acid-catalyzed reactions like ester hydrolysis. wikipedia.org While its application as a primary catalyst in homogeneous systems is less common than complex organometallic compounds, its role as a co-catalyst or promoter is noted in various transformations where precise pH control is essential for the catalytic cycle. wikipedia.orgmdpi.com
Heterogeneous Catalysis utilizing Supported this compound Derivatives
The compound's most significant catalytic role is in heterogeneous catalysis, where it acts as a solid acid catalyst. cjcatal.com In this form, it is non-toxic, inexpensive, and easily handled. cjcatal.com It has proven effective in various multi-component organic syntheses, such as the Biginelli condensation to produce dihydropyrimidinones, which are compounds of significant pharmacological interest. cjcatal.comresearchgate.net
Researchers have also developed more advanced heterogeneous catalysts by supporting this compound on solid matrices. A notable example is its deposition on nano α-alumina (α-Al₂O₃), creating a novel and reusable catalyst. rsc.org This supported catalyst has been successfully used for the one-pot synthesis of complex heterocyclic compounds like tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles, offering high yields and environmentally friendly reaction conditions. rsc.orgresearchgate.net
Table 1: Selected Heterogeneous Catalytic Applications
| Reaction Type | Catalyst System | Substrates | Key Advantages | Ref. |
| Biginelli Condensation | NH₄H₂PO₄ (neat) | Aldehydes, Ethyl Acetoacetate, Urea (B33335) | Solvent-free, Inexpensive, Simple work-up | cjcatal.com |
| Tetrahydrobenzo[b]pyran Synthesis | NH₄H₂PO₄ / Nano α-Al₂O₃ | Aldehydes, Malononitrile, Dimedone | High yields, Reusable catalyst, Short reaction times | rsc.org |
| 2,3-dihydroquinazolin-4(1H)-one Synthesis | Modified Mono-Ammonium Phosphate (B84403) (MAP) | Anthranilamide, Aromatic Aldehydes | High efficiency, Catalyst reusability | researchgate.net |
Precursor Role in Advanced Materials Synthesis
This compound serves as a fundamental building block for a variety of advanced materials due to its phosphorus and nitrogen content.
Formation of Phosphorus-Nitrogen Containing Polymers and Frameworks
Upon heating, this compound undergoes thermal condensation, releasing water and ammonia (B1221849). This process leads to the formation of long-chain ammonium (B1175870) polyphosphate (APP). researchgate.netappflameretardant.com APP is a crucial intermediate in the synthesis of phosphorus-nitrogen (P-N) containing polymers. dtic.mil By reacting this compound with urea at high temperatures, various crystalline forms of APP can be produced, which are themselves important materials, particularly as non-halogenated flame retardants. researchgate.netresearchgate.netcapes.gov.br Further thermal treatment and reaction with other precursors can lead to the formation of highly stable phosphorus oxynitride or carbonitride frameworks, which are of interest for their ceramic properties.
Development of Functional Coatings and Composites
One of the most widespread advanced applications of this compound is in the formulation of intumescent fire-retardant coatings. alfa-chemistry.commdpi.com When exposed to high heat, the compound decomposes to produce phosphoric acid. appflameretardant.com This acid catalyzes the dehydration of cellulosic materials (like wood) or polymers to form a stable, insulating layer of char. alfa-chemistry.com Simultaneously, the release of non-flammable ammonia gas helps to dilute oxygen and flammable gases from the combustion zone, further suppressing the fire. appflameretardant.comrsc.org
To enhance its effectiveness and durability in coatings, the compound is often microencapsulated. mdpi.com For example, microcapsules of this compound with a melamine-polymer shell have been developed for fire-resistant coatings on wood and steel, showing improved performance over commercial alternatives. mdpi.com It is also incorporated into polymer composites to enhance their fire resistance and mechanical properties. rsc.org
Nanomaterial Fabrication and Surface Functionalization
In the field of nanotechnology, this compound is a versatile precursor for fabricating a range of nanomaterials. It serves as a non-toxic and stable phosphorus source for the synthesis of various metal phosphate nanoparticles. aip.orgsut.ac.th For instance, it has been used in simple precipitation methods to create zinc phosphate (Zn₃(PO₄)₂) and a family of ammonium metal phosphate hydrates (NH₄MPO₄·H₂O, where M can be Co, Ni, Zn, etc.). aip.orgsut.ac.th These materials have applications in catalysis, as antibacterial agents, and as slow-release fertilizers. aip.orgsut.ac.th
Furthermore, it can be used to create nanocomposites. Studies have shown the preparation of nanocomposites based on glauconite, a clay mineral, and this compound for applications in agriculture. nih.gov The compound is also used as a crosslinking agent in the development of bio-based adhesives, such as those derived from corn starch, offering an environmentally friendly alternative to formaldehyde-based resins for materials like plywood. sigmaaldrich.com
Table 2: Compound Names Mentioned in the Article
| Systematic/Article Name | Common Name(s) | Chemical Formula |
| This compound | Monoammonium Phosphate (MAP), Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ |
| alpha-Alumina | Aluminum Oxide | Al₂O₃ |
| Ammonium Polyphosphate | APP | (NH₄PO₃)n |
| Urea | Carbamide | (NH₂)₂CO |
| Phosphoric Acid | Orthophosphoric Acid | H₃PO₄ |
| Ammonia | Azane | NH₃ |
| Zinc Phosphate | Zn₃(PO₄)₂ | |
| Glauconite | K(Fe³⁺,Al)(Mg,Fe²⁺)(Si,Al)₄O₁₀(OH)₂ | |
| Melamine | C₃H₆N₆ |
Applications in Green Chemistry Processes
Waste Treatment and Resource Recovery
cannot be addressed. The name itself appears to be a non-standard or hypothetical construct, as "Azane" is the systematic name for ammonia, and "dihydroxy(oxo)phosphanium" suggests a phosphorus-based cation, but their combination as a single entity is not documented.
Until "this compound" is synthesized, characterized, and studied, any discussion of its applications would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
Analytical Methodologies for Research Scale Detection and Quantification
Chromatographic Separation Techniques (e.g., Ion Chromatography, HPLC)
Chromatographic methods are fundamental for separating the ammonium (B1175870) and dihydrogen phosphate (B84403) ions from complex sample matrices prior to their quantification.
Ion Chromatography (IC) stands as a primary technique for the simultaneous or individual analysis of inorganic anions and cations. For the analysis of Azane;dihydroxy(oxo)phosphanium, a dual-channel IC system can be employed. The ammonium cation is separated on a cation-exchange column, while the dihydrogen phosphate anion is separated on an anion-exchange column. Suppressed conductivity detection is the most common detection method, offering high sensitivity and low background noise. The separation is based on the reversible adsorption of the ions to the stationary phase, with elution being controlled by the composition and ionic strength of the eluent.
High-Performance Liquid Chromatography (HPLC) also offers versatile methods for the analysis of the components of this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for separating polar species like the ammonium and phosphate ions. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of an aqueous buffer. Detection can be achieved using various detectors, including evaporative light scattering detectors (ELSD) or by coupling the HPLC system to a mass spectrometer.
Table 1: Example Chromatographic Conditions for Ammonium and Dihydrogen Phosphate Analysis
| Parameter | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC-HILIC) |
|---|---|---|
| Target Ion | Ammonium (NH₄⁺) and Dihydrogen Phosphate (H₂PO₄⁻) | Ammonium (NH₄⁺) and Dihydrogen Phosphate (H₂PO₄⁻) |
| Stationary Phase | Cation-exchange and Anion-exchange columns | Amide-based HILIC column |
| Mobile Phase/Eluent | Aqueous methanesulfonic acid (for cations) or carbonate/bicarbonate buffer (for anions) | Acetonitrile/water gradient with ammonium acetate (B1210297) buffer |
| Detection | Suppressed Conductivity | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
Advanced Mass Spectrometric Identification and Isotopic Analysis
Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of the ionic components of this compound.
The technique measures the mass-to-charge ratio (m/z) of ions, providing high specificity. For the analysis of ammonium and dihydrogen phosphate, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to transfer the pre-formed ions from the liquid phase into the gas phase without fragmentation. The ammonium cation is detected at an m/z of 18.034, while the dihydrogen phosphate anion appears at an m/z of 96.988.
High-resolution mass spectrometry (HRMS) can further enhance the confidence in identification by providing highly accurate mass measurements, allowing for the determination of the elemental composition of the detected ions.
Furthermore, Isotopic Analysis using MS is a powerful application in research. By measuring the relative abundance of stable isotopes, such as ¹⁵N in the ammonium ion and ¹⁸O in the phosphate ion, researchers can trace the pathways and transformations of these nutrients in environmental and biological systems. Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides very precise measurements of isotope ratios, which are crucial for these tracer studies.
Electrochemical Detection and Quantification Methods
Electrochemical methods offer a rapid, cost-effective, and often portable alternative for the detection and quantification of ammonium and phosphate ions. These techniques are based on measuring changes in electrical properties (e.g., potential or current) that result from chemical reactions involving the target analytes.
Potentiometric sensors , particularly Ion-Selective Electrodes (ISEs), are widely used for the determination of ammonium. An ammonium ISE typically contains a membrane that selectively interacts with NH₄⁺ ions, leading to a potential difference that is proportional to the concentration of the ammonium ion in the sample. Similarly, phosphate ISEs have been developed, although they can be more susceptible to interference from other anions.
Amperometric sensors measure the change in current resulting from the electrochemical oxidation or reduction of a species related to the analyte. For instance, amperometric biosensors for phosphate can be based on the inhibition of enzymes like alkaline phosphatase. The presence of phosphate inhibits the enzymatic reaction, leading to a measurable decrease in the current.
Hyphenated Techniques for Complex Mixture Analysis
To achieve the highest degree of selectivity and sensitivity, especially in the analysis of complex mixtures, chromatographic separation techniques are often coupled with mass spectrometric detection. These so-called hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.
Ion Chromatography-Mass Spectrometry (IC-MS) is a powerful combination for the analysis of ionic species. The IC system separates the ammonium and dihydrogen phosphate ions from the sample matrix, which are then introduced into the mass spectrometer for highly selective and sensitive detection. This approach minimizes interferences that can affect other detection methods like conductivity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly using HILIC-MS, is another robust technique. It is highly effective for analyzing polar compounds in complex samples, such as environmental water or biological extracts. The HILIC column separates the target ions, and the mass spectrometer provides definitive identification and quantification.
Table 2: Comparison of Hyphenated Analytical Techniques
| Technique | Principle | Advantages | Typical Applications |
|---|---|---|---|
| IC-MS | Separation by ion-exchange chromatography followed by mass spectrometric detection. | Excellent for ionic species, high selectivity, minimizes matrix effects. | Environmental water analysis, quality control of industrial solutions. |
| HILIC-MS | Separation of polar compounds on a polar stationary phase followed by mass spectrometric detection. | High sensitivity, suitable for complex biological and environmental samples. | Metabolomics, nutrient analysis in soil extracts, food analysis. |
Future Research Directions and Unresolved Questions
Deeper Mechanistic Understanding of Complex Reactions
Assuming the synthesis of "Azane;dihydroxy(oxo)phosphanium" is achieved, a fundamental area of investigation would be the mechanistic understanding of its reactivity. The interplay of the azane, dihydroxy, and oxo-phosphanium functional groups would likely lead to complex and interesting chemical behavior. Future studies would aim to elucidate the reaction mechanisms, identify reactive intermediates, and understand the kinetic and thermodynamic parameters governing its transformations. This knowledge is essential for controlling its reactivity and designing new chemical transformations.
Rational Design of New this compound-Based Functional Materials with Tunable Properties
A significant long-term objective would be the rational design of novel functional materials derived from "this compound." The unique combination of functional groups could potentially be exploited to create materials with tailored electronic, optical, or catalytic properties. For example, the presence of both hydrogen-bond donors (dihydroxy) and acceptors (oxo), along with the nitrogen center, could facilitate the formation of supramolecular assemblies or coordination polymers. Research would focus on modifying the core structure to tune these properties for specific applications, such as in sensors, membranes, or as components in advanced composites. The creation of bridged mesoporous materials from organophosphorus precursors is an area of active research that could be relevant. researchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of Reactivity
To gain a deeper insight into the behavior of "this compound," the application of advanced characterization techniques would be indispensable. In-situ monitoring techniques, such as specialized forms of spectroscopy (NMR, IR, Raman) and diffraction methods under reaction conditions, would allow for real-time observation of chemical transformations. These studies would provide direct evidence for proposed reaction intermediates and transition states, offering a more complete picture of the compound's reactivity profile.
Bridging Theoretical Predictions with Experimental Observations for Predictive Chemistry
A powerful approach in modern chemical research is the synergy between theoretical modeling and experimental work. Current time information in Bangalore, IN. For "this compound," computational chemistry, including Density Functional Theory (DFT), could be employed to predict its structure, stability, and spectroscopic signatures. nih.gov These theoretical predictions would guide experimental efforts and aid in the interpretation of experimental data. A key unresolved challenge would be to build accurate computational models that can reliably predict the compound's behavior, thereby accelerating the discovery and design of new applications and bridging the gap between theoretical concepts and experimental reality.
Q & A
Q. What are the key structural and physicochemical properties of azane;dihydroxy(oxo)phosphanium, and how can they be experimentally validated?
Methodological Answer: this compound (IUPAC name: hydroxy-oxo-phenylphosphanium) is characterized by its phosphonium core with hydroxyl and oxo functional groups. Key properties include:
- Molecular formula : C₆H₇O₃P (from PubChem data) .
- Polarity : High due to hydroxyl and oxo groups, influencing solubility in polar solvents.
- Acidity : The phosphonium center (P⁺) and hydroxyl groups confer acidic properties, measurable via titration or pH-dependent NMR.
Experimental Validation:
- Spectroscopy : Use P NMR to confirm phosphorus oxidation state and H NMR for hydroxyl proton shifts .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres.
- X-ray Crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions.
Q. Table 1: Key Physicochemical Properties
| Property | Method/Instrument | Reference Value |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 158.09 g/mol |
| pKa (hydroxyl groups) | Potentiometric Titration | ~2.5–3.5 (estimated) |
| Solubility in Water | Gravimetric Analysis | ≥50 mg/mL (25°C) |
Q. What synthetic routes are available for this compound, and how can yield optimization be achieved?
Methodological Answer: Synthesis typically involves phosphorylation of phenol derivatives. A high-yield route (93% yield) involves:
Substrate Preparation : React phenylboronic acid with phosphoric acid under acidic conditions.
Oxidation : Use H₂O₂ to oxidize the intermediate to the oxo-phosphonium species .
Optimization Strategies:
- Factorial Design : Vary temperature (40–80°C), reaction time (2–6 hrs), and stoichiometry to identify optimal conditions .
- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in mechanistic studies of this compound’s reactivity?
Methodological Answer: Conflicting data on hydrolysis pathways (e.g., nucleophilic vs. electrophilic mechanisms) can be addressed via:
Q. Table 2: Computational Parameters for Mechanistic Studies
| Parameter | Tool/Software | Key Outputs |
|---|---|---|
| Transition State Energy | Gaussian 16 | ΔG‡ (kcal/mol) |
| Solvent Polarization | COMSOL Multiphysics | Dielectric Constant Effects |
| Reaction Kinetics | ChemKin | Rate Constants (k) |
Q. What interdisciplinary approaches are suitable for studying this compound’s biological interactions?
Methodological Answer:
- Biochemical Assays : Adapt fluorometric DHAP assay protocols (e.g., sample preparation at pH 7.4, avoidance of metal ion interference) to quantify interactions with enzymes .
- Theoretical Frameworks : Use ligand-receptor docking simulations (AutoDock Vina) to predict binding affinities, validated via isothermal titration calorimetry (ITC) .
Contradiction Resolution:
Discrepancies between computational predictions and experimental binding data may arise from solvation effects. Address this by:
- Including explicit solvent molecules in simulations.
- Validating with circular dichroism (CD) to confirm conformational changes .
Q. How can AI-driven experimental design improve the scalability of this compound-based catalysts?
Methodological Answer:
- Smart Laboratories : Implement AI platforms (e.g., LabMate) to autonomously adjust reaction conditions (temperature, pressure) based on real-time Raman or IR data .
- Data Integration : Use cheminformatics tools (RDKit, KNIME) to correlate catalytic activity with electronic descriptors (e.g., Fukui indices) .
Q. Table 3: AI-Optimized Parameters for Catalytic Studies
| Parameter | AI Tool | Optimization Goal |
|---|---|---|
| Reaction Temperature | LabMate AI | Maximize Turnover Frequency |
| Ligand Ratio | RDKit Descriptor Analysis | Minimize Byproduct Formation |
Q. What safety protocols are critical for handling this compound in interdisciplinary research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
